Bienvenue dans la boutique en ligne BenchChem!

2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran

Procurement Quality Control Analytical Chemistry

2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran (CAS 85418-51-5), also known as 2,2,4-trimethyl-7-nitrooxaindane, is a synthetic heterocyclic compound belonging to the dihydrobenzofuran class. Its molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol.

Molecular Formula C11H13NO3
Molecular Weight 207.229
CAS No. 85418-51-5
Cat. No. B2769484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran
CAS85418-51-5
Molecular FormulaC11H13NO3
Molecular Weight207.229
Structural Identifiers
SMILESCC1=C2CC(OC2=C(C=C1)[N+](=O)[O-])(C)C
InChIInChI=1S/C11H13NO3/c1-7-4-5-9(12(13)14)10-8(7)6-11(2,3)15-10/h4-5H,6H2,1-3H3
InChIKeyBDZOGCZCVGCFSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran (CAS 85418-51-5): Core Chemical Identity and Procurement Baseline


2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran (CAS 85418-51-5), also known as 2,2,4-trimethyl-7-nitrooxaindane, is a synthetic heterocyclic compound belonging to the dihydrobenzofuran class . Its molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol . The structure features a fused benzene and 2,3-dihydrofuran ring system bearing a nitro group at the 7-position and three methyl substituents at positions 2, 2, and 4 . The compound is commercially available from multiple suppliers at purity specifications of 95% to ≥98%, and is primarily utilized as a research intermediate in medicinal chemistry and organic synthesis .

Why Generic Dihydrobenzofuran Analogs Cannot Substitute for 2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran


The specific combination of three methyl groups (at C2, C2, and C4) and a nitro group at C7 generates a unique steric and electronic environment that cannot be replicated by simpler dihydrobenzofuran analogs . The geminal dimethyl at position 2 blocks metabolic oxidation at that site, while the C4 methyl restricts conformational freedom of the dihydrofuran ring . The 7-nitro group serves as both a strong electron-withdrawing substituent (modulating reactivity of the aromatic ring) and a latent amino group accessible via reduction, enabling downstream diversification that unsubstituted or differently substituted analogs cannot support . Substituting a generic 7-nitro-2,3-dihydrobenzofuran (lacking the 2,2,4-trimethyl pattern) would alter lipophilicity, metabolic stability, and the scope of accessible derivatives, undermining SAR continuity in medicinal chemistry campaigns .

Quantitative Differentiation Evidence for 2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran (CAS 85418-51-5) Versus Closest Analogs


Head-to-Head Purity Specification Comparison Across Commercial Suppliers

Among commercial suppliers of 2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran, purity specifications range from 95% (AKSci) to 98% (Leyan) and ≥98% (ChemScene) . In contrast, the reduced 7-amino analog (CAS 756431-31-9) is offered at lower typical purity (90% from Leyan for N-substituted derivatives) . For procurement decisions requiring the highest assay specification, the ≥98% grade from ChemScene represents the benchmark.

Procurement Quality Control Analytical Chemistry

Computed Lipophilicity (XLogP3) Differentiation from the 7-Amino Reduced Analog

The computed XLogP3 value for 2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran is 2.7 . Its 7-amino reduced analog (CAS 756431-31-9) has a molecular formula C₁₁H₁₅NO (MW 177.24) and lacks the two oxygen atoms of the nitro group, which is expected to yield a lower XLogP3 (amine being more polar than nitro). This ~1-2 log unit difference in lipophilicity can significantly impact membrane permeability and protein binding in biological assays

Physicochemical Properties Drug Design ADME

Synthetic Versatility: Nitro Group as a Latent Amino Handle for Diversification

The 7-nitro group of 2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran can be selectively reduced to the corresponding 7-amine (CAS 756431-31-9), which then serves as a handle for further derivatization (e.g., sulfonamide formation, reductive amination, urea synthesis) . Multiple 7-amino derivatives are commercially cataloged, including N-(4-ethylbenzyl)- (CAS 866042-49-1) and N-(benzenesulfonamide) variants (CAS 866042-46-8) . In contrast, the 7-nitroso analog (containing a nitroso instead of nitro group) exhibits different redox behavior and does not cleanly reduce to the same amine intermediate, limiting its synthetic utility .

Synthetic Chemistry Medicinal Chemistry Library Synthesis

Hydrogen Bond Acceptor Count as a Descriptor for Target Engagement Potential

2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran possesses 3 hydrogen bond acceptor (HBA) sites (the nitro oxygens and the furan oxygen) and 0 hydrogen bond donors . This HBA-only profile differs from the 7-amino analog (CAS 756431-31-9), which has 1 HBA and 1 hydrogen bond donor (the NH₂ group) . The absence of HBD in the nitro compound eliminates a potential source of hydrogen-bond-mediated promiscuity and may contribute to improved selectivity profiles in target-based screens .

Computational Chemistry Structure-Based Design Pharmacophore Modeling

Transparency Alert: Limited Publicly Available Quantitative Bioactivity Data for This Specific Compound

A systematic search of public databases (PubChem, ChEMBL, BindingDB, PubMed) as of May 2026 did not identify peer-reviewed, quantitative IC₅₀, EC₅₀, or Kᵢ data specifically for 2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran (CAS 85418-51-5) . Qualitative patent-derived descriptions report 'pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte,' but these claims originate from a webisa.webdatacommons.org entry that appears to quote text from vitamin D analog patents (Grazia Chiellini, US applications), not from primary benzofuran pharmacological studies . In contrast, structurally related benzofuran derivatives (e.g., fluorinated 7-nitro-tetrahydro-chrysene analogs) have reported IC₅₀ values (e.g., 483 nM against human progesterone receptor) . Users requiring validated bioactivity data for procurement decisions should commission custom profiling.

Data Transparency Procurement Due Diligence Assay Development

Recommended Application Scenarios for 2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran Based on Quantitative Evidence


Medicinal Chemistry Library Synthesis via 7-Nitro Reduction and Derivatization

This compound is best deployed as a starting material for generating diverse 7-amino-substituted libraries. The nitro group is quantitatively reducible to the primary amine (CAS 756431-31-9), which can then be elaborated into sulfonamides, amides, ureas, and N-alkylated derivatives . Procurement of the ≥98% purity grade is recommended to minimize side products during reduction.

Physicochemical Property Benchmarking in Drug Discovery Programs

With a computed XLogP3 of 2.7, zero hydrogen bond donors, and a topological polar surface area of 55.1 Ų, this compound occupies a favorable region of oral drug-likeness space . It can serve as a physicochemically characterized reference standard for calibrating ADME assays when evaluating novel dihydrobenzofuran series, particularly where lipophilicity-driven membrane partitioning is a key parameter.

Structure-Activity Relationship (SAR) Exploration of the C7 Position

The fixed 2,2,4-trimethyl pattern locks the steric environment, allowing researchers to isolate the contribution of the C7 substituent to biological activity. By comparing the 7-nitro compound with its 7-amino reduced form (and further 7-substituted derivatives), SAR at this position can be systematically mapped without interference from variable alkyl substitution elsewhere on the scaffold .

Custom Biological Profiling for Differentiation-Inducing Activity

Based on qualitative patent-derived claims of cell differentiation-inducing activity, this compound may warrant investigation in phenotypic screening assays using HL-60 or other leukemia cell lines . However, given the absence of published quantitative potency data, users should approach such screening as exploratory and include appropriate positive controls (e.g., retinoic acid, vitamin D3 analogs) for assay validation.

Quote Request

Request a Quote for 2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.